1,1,1,2,2,3,3-Heptafluorohexane

Description

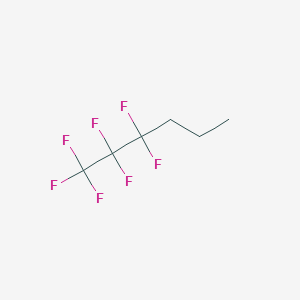

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluorohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7/c1-2-3-4(7,8)5(9,10)6(11,12)13/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEPUXUKDYDDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895153 | |

| Record name | 1,1,1,2,2,3,3-Heptafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-98-8 | |

| Record name | 1,1,1,2,2,3,3-Heptafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving 1,1,1,2,2,3,3 Heptafluorohexane

Fundamental Principles of Chemical Reaction Mechanisms

A chemical reaction mechanism describes the sequence of individual, elementary steps that lead from reactants to products. wikipedia.orgyoutube.com For fluorocarbons, these mechanisms are often distinct from those of hydrocarbons due to the profound electronic effects of fluorine substituents. acs.org Fluorine's extreme electronegativity influences the hybridization of carbon orbitals, a concept explained by Bent's Rule, which states that atomic p-character is concentrated in orbitals directed towards more electronegative substituents. acs.org This rule helps to explain fluorine's preference for bonding to sp³-hybridized carbon atoms, which in turn governs the pathways of many fluorocarbon reactions. acs.org

The reactions of fluorocarbons can be broken down into a series of elementary steps. acs.org In atmospheric chemistry, a key initial step for hydrofluorocarbons (HFCs) like 1,1,1,2,2,3,3-Heptafluorohexane is hydrogen abstraction by a radical species. rsc.orgharvard.edu Many fluorocarbon reactions proceed via radical chain mechanisms, which involve initiation, propagation, and termination steps. acs.org

Another example of a stepwise process in fluorocarbon chemistry is the Fowler process, used for industrial synthesis, where a hydrocarbon vapor reacts with cobalt(III) fluoride (B91410). wikipedia.org This reaction is understood to proceed through a single electron transfer mechanism that generates a carbocation intermediate. wikipedia.org This intermediate can then undergo rearrangements before the final fluorinated product is formed. wikipedia.org

The elementary steps in the atmospheric oxidation of a compound like this compound would typically be:

Initiation: Hydrogen abstraction from one of the C-H bonds by a hydroxyl (•OH) radical to form a fluoroalkyl radical.

Propagation: The fluoroalkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then react with other atmospheric species like nitric oxide (NO) to form an alkoxy radical (RO•).

Termination/Product Formation: The alkoxy radical can undergo further reactions, such as C-C bond cleavage or reaction with O₂, leading to the formation of stable end products like fluorinated aldehydes and carbonyl difluoride. nih.govnih.gov

A reaction intermediate is a molecular entity formed from the reactants that reacts further to give the products of a chemical reaction; it has a longer lifetime than a molecular vibration, distinguishing it from a transition state. wikipedia.orglibretexts.org Key reactive intermediates in fluorocarbon chemistry include fluoroalkyl radicals, carbanions, and carbenes. libretexts.orgrsc.org

Fluoroalkyl Radicals: These are crucial intermediates in many processes, including atmospheric oxidation. rsc.org The structure of these radicals is influenced by fluorination; for instance, the trifluoromethyl radical (•CF₃) is tetrahedral, whereas the methyl radical (•CH₃) is planar. rsc.org

Fluorinated Carbanions: These intermediates are electron-rich and nucleophilic. libretexts.org The presence of fluorine on the same carbon as the anionic center can have a destabilizing effect, sometimes referred to as the "negative fluorine effect," which can decrease reactivity compared to chlorinated or non-halogenated analogs. rsc.org However, fluorine substitution can also stabilize intermediates in certain reactions. rsc.org

Carbenes: These are intermediates with a divalent carbon atom. While less common in this specific context, they are a known class of reactive intermediates in organofluorine chemistry. libretexts.org

In the degradation of this compound (CF₃CF₂CF₂CH₂CH₂CH₃), the primary intermediates would be the fluoroalkyl radicals formed after H-abstraction, such as CF₃CF₂CF₂C•HCH₂CH₃, CF₃CF₂CF₂CH₂C•HCH₃, or CF₃CF₂CF₂CH₂CH₂C•H₂. These would be followed by the formation of the corresponding peroxy (ROO•) and alkoxy (RO•) radicals.

A transition state is the highest energy point along a reaction path, corresponding to a saddle point on the potential energy surface. ucsb.edu It is a fleeting configuration where bonds are in the process of breaking and forming, and its structure is characterized by partial bonds and partial charges. ucsb.eduyoutube.com Analyzing the stability of the transition state is crucial for understanding reaction rates and selectivity.

In fluorocarbon chemistry, the properties of fluorine heavily influence the transition state's energy. acs.org The strong electron-withdrawing nature of fluorine can stabilize or destabilize transition states depending on the reaction mechanism. For instance, in nucleophilic substitution reactions, the buildup of negative charge in the transition state can be influenced by nearby fluorine atoms. Furthermore, repulsion between fluorine lone pairs and π-orbitals can raise the energy of certain transition states, directing the reaction along a different pathway. acs.org This effect is dramatically illustrated in some torquoselective electrocyclic reactions, where fluorine substitution can alter the activation energy difference between two possible pathways by over 19 kcal/mol. acs.org

Degradation Reaction Mechanisms in Environmental and Controlled Environments

The persistence of fluorinated compounds in the environment is a significant concern. chemeurope.com For hydrofluorocarbons (HFCs) that contain C-H bonds, such as this compound, the primary atmospheric removal process is reaction with hydroxyl radicals. rsc.orgharvard.edu

The hydroxyl radical (•OH) is often called the "detergent of the atmosphere" because it is a highly reactive oxidant that initiates the degradation of most organic compounds released into the troposphere. harvard.edu The reaction of •OH with an HFC proceeds via abstraction of a hydrogen atom, as it is a much more favorable pathway than the breaking of the strong C-F or C-C bonds. rsc.org

For this compound (CF₃CF₂CF₂CH₂CH₂CH₃), the •OH radical can abstract a hydrogen from any of the three methylene/methyl carbons. The subsequent reaction with O₂ forms a peroxy radical (RO₂•), which leads to the formation of an alkoxy radical (RO•). This alkoxy radical is a key branching point for the degradation mechanism. It can decompose via C-C bond cleavage. For example, the CF₃CF₂CF₂CH(O•)CH₂CH₃ radical could cleave the C-C bond to yield a fluorinated aldehyde, CF₃CF₂CF₂CHO, and an ethyl radical (•CH₂CH₃).

| Compound | Formula | OH Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| 3,3,4,4,5,5,5-Heptafluoro-1-pentene | CF₃(CF₂)₂CH=CH₂ | 1.66 × 10⁻¹² | ~7 days |

| 1H-Heptafluorocyclopentene | cyc-CF₂CF₂CF₂CF=CH- | 5.20 × 10⁻¹⁴ | ~0.61 years |

| Pentafluoropropionaldehyde (B1581517) | CF₃CF₂CHO | 5.57 × 10⁻¹³ | ~2 days (vs. OH) |

| (Data sourced from references rsc.orgnih.govnih.gov) |

Fluorinated aldehydes are significant intermediates formed during the atmospheric oxidation of HFCs. acs.org These aldehydes can be removed from the atmosphere by reaction with •OH radicals or by photolysis (degradation by sunlight). nih.govacs.org

Studies on pentafluoropropionaldehyde (CF₃CF₂CHO), a likely analog to the aldehydes formed from this compound degradation, show that photolysis is a crucial removal pathway. acs.orgacs.org The absorption of UV radiation excites the aldehyde, leading to bond cleavage. The primary photolysis channel at 308 nm is the breaking of the C-C bond adjacent to the carbonyl group: acs.org

CF₃CF₂CHO + hν → •CF₃CF₂ + •CHO

The photolysis quantum yield (Φ), which represents the fraction of absorbed photons that result in a chemical reaction, is a key parameter. For CF₃CF₂CHO, this yield is dependent on pressure. nih.govacs.orgfigshare.com

| Pressure (Torr of air) | Photolysis Quantum Yield (Φ) at 308 nm and 298 K |

| 75 | 0.94 ± 0.14 |

| 760 | 0.30 ± 0.01 |

| (Data sourced from references nih.govacs.orgfigshare.com) |

This pressure dependence indicates that at higher atmospheric pressures (lower altitudes), collisional deactivation of the excited aldehyde molecule competes with its dissociation, thus lowering the quantum yield. acs.org The resulting fluoroalkyl radical (e.g., •CF₃CF₂) would then undergo further oxidation in the atmosphere, while the formyl radical (•CHO) rapidly reacts with O₂ to form CO and a hydroperoxy radical (HO₂•). The photolytic degradation of these intermediate aldehydes is thus a critical step in the complete atmospheric breakdown of the parent fluorinated hydrocarbon. acs.org

Atmospheric Degradation Products and Their Formation Pathways

The atmospheric degradation of fluorinated hydrocarbons, such as this compound, is a significant area of environmental chemistry research. While specific data for this compound is limited, the degradation pathways can be inferred from studies of similar hydrofluorocarbons (HFCs), hydrofluoro-olefins (HFOs), and hydrochlorofluoro-olefins (HCFOs). The primary atmospheric degradation mechanism for these compounds is initiated by reaction with hydroxyl (OH) radicals.

The degradation of many fluorinated compounds in the atmosphere leads to the formation of several key products. umweltbundesamt.de One of the principal and persistent degradation products is trifluoroacetic acid (TFA) . umweltbundesamt.denih.gov Its high solubility and resistance to further degradation make it a subject of environmental interest. nih.gov Another common end product of the atmospheric breakdown of halogenated refrigerants is hydrogen fluoride (HF) . umweltbundesamt.de

The formation of these products typically proceeds through a series of intermediate species. For instance, the degradation of many fluorinated compounds can involve the formation of toxic carbonyl fluoride (COF2) or formyl fluoride (HCFO) as intermediates. umweltbundesamt.de Carbonyl fluoride can subsequently hydrolyze to form carbon dioxide (CO2) and hydrofluoric acid. umweltbundesamt.de

Recent studies on the atmospheric degradation of HFOs and HCFOs have also identified the formation of very small quantities of HFC-23 as a result of a minor reaction pathway involving ozone. fluorocarbons.org However, the primary degradation pathway remains the reaction with hydroxyl radicals. fluorocarbons.org

The general pathway for the atmospheric degradation of a fluorinated alkane like this compound would likely involve the abstraction of a hydrogen atom by an OH radical, leading to the formation of a fluoroalkyl radical. This radical would then react with molecular oxygen to form a peroxy radical, which can undergo further reactions to yield the final degradation products.

Table 1: Potential Atmospheric Degradation Products of this compound and Similar Fluorinated Compounds

| Degradation Product | Chemical Formula | Formation Pathway Notes |

| Trifluoroacetic Acid (TFA) | CF3COOH | A persistent and soluble end product from the degradation of many HFCs and HFOs. umweltbundesamt.denih.gov |

| Hydrogen Fluoride (HF) | HF | A common end product from the atmospheric degradation of halogenated compounds. umweltbundesamt.de |

| Carbonyl Fluoride | COF2 | An intermediate that hydrolyzes to CO2 and HF. umweltbundesamt.de |

| Formyl Fluoride | HCFO | An intermediate in some degradation pathways. umweltbundesamt.de |

| HFC-23 | CHF3 | Formed in very small yields from the reaction of some HFOs/HCFOs with ozone. fluorocarbons.org |

Mechanisms of Interaction with Chemical Species (e.g., radical species)

The interaction of this compound with radical species is central to its atmospheric degradation. The primary radical species of importance in the troposphere is the hydroxyl radical (OH·). Radical reactions are characterized by a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org

Initiation: This phase involves the initial formation of a radical species. lumenlearning.comlibretexts.org In the context of atmospheric chemistry, OH radicals are primarily formed through the photolysis of ozone and subsequent reaction with water vapor. For a compound like this compound, the initiation of its degradation occurs when it encounters an OH radical.

Propagation: This is the "chain" part of the reaction where a radical reacts with a stable molecule to form a new radical, which can then continue the reaction chain. lumenlearning.comwikipedia.org

Step 1: Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from the this compound molecule (C6F7H5), forming a water molecule and a heptafluorohexyl radical (·C6F7H4).

C6F7H5 + OH· → ·C6F7H4 + H2O

Step 2: Reaction with Oxygen: The resulting fluoroalkyl radical rapidly reacts with atmospheric oxygen (O2) to form a peroxy radical (C6F7H4OO·).

·C6F7H4 + O2 → C6F7H4OO·

This peroxy radical can then undergo further reactions, for example with nitric oxide (NO) or other radical species, leading to the formation of alkoxy radicals and subsequently the final degradation products like HF and TFA. fluorocarbons.org

Termination: This stage involves the reaction of two radical species to form a stable, non-radical product, thus ending the chain reaction. lumenlearning.comwikipedia.orglibretexts.orgyoutube.com This can occur through various combinations of the radicals present in the reaction system.

Spectroscopic and Advanced Analytical Methodologies for 1,1,1,2,2,3,3 Heptafluorohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorocarbon Structure Elucidationresearchgate.netmsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds, including complex fluorocarbons. researchgate.netmsu.edu By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments within a molecule. For 1,1,1,2,2,3,3-heptafluorohexane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive structural analysis.

¹H NMR Spectral Interpretation and Chemical Environment Analysislibretexts.org

In the ¹H NMR spectrum of this compound, the signals correspond to the hydrogen atoms present in the molecule. The chemical shift (δ) of these signals provides information about the electronic environment of the protons. libretexts.org Protons attached to carbons bearing electronegative fluorine atoms will experience deshielding effects, causing their signals to appear at a lower field (higher ppm value) compared to typical alkane protons. libretexts.org

The number of signals in the spectrum indicates the number of chemically non-equivalent sets of protons in the molecule. libretexts.orgmasterorganicchemistry.com The integration of these signals reveals the relative number of protons in each set. pressbooks.pub Furthermore, spin-spin coupling between neighboring non-equivalent protons can lead to the splitting of signals into multiplets, following the n+1 rule, where 'n' is the number of neighboring protons. msu.educhemistrysteps.com This splitting pattern provides crucial information about the connectivity of atoms within the molecule.

For this compound, one would expect to observe signals for the protons on the carbon chain, with their chemical shifts and splitting patterns being influenced by the adjacent fluorine atoms.

¹³C NMR Spectral Analysis and Carbon Skeleton Determinationlibretexts.org

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope (about 1.1%), ¹³C-¹³C coupling is generally not observed. careerendeavour.com In broadband proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single sharp peak, simplifying the spectrum and allowing for the direct counting of non-equivalent carbons. youtube.com

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. careerendeavour.com The presence of highly electronegative fluorine atoms significantly deshields the attached carbon atoms, shifting their resonance signals to lower fields (higher ppm values). careerendeavour.com This effect is cumulative, meaning that a -CF₃ group will have a more downfield chemical shift than a -CF₂- group, which in turn will be more downfield than a -CHF- group.

By analyzing the number of signals and their chemical shifts in the ¹³C NMR spectrum of this compound, the carbon skeleton can be confidently determined.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Multiplicity (Proton-Coupled) |

| -CF₃ | 120 - 130 | Quartet |

| -CF₂- | 110 - 120 | Triplet |

| -CHF₂ | 105 - 115 | Triplet |

| -CH₂F | 80 - 90 | Triplet |

| -CH₂- | 20 - 40 | Triplet |

| -CH₃ | 10 - 20 | Quartet |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicities are predicted based on one-bond C-H coupling.

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR spectroscopy is an indispensable technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It provides detailed information about the number, type, and connectivity of fluorine atoms in a molecule.

The chemical shifts in ¹⁹F NMR span a very wide range, making it easier to distinguish between fluorine atoms in different chemical environments. wikipedia.org The chemical shift values are sensitive to the number of fluorine atoms on a carbon and the nature of the adjacent groups. For instance, the chemical shift of a -CF₃ group is typically found in a different region compared to a -CF₂- or a -CHF- group. ucsb.educolorado.edu

Spin-spin coupling between fluorine atoms (¹⁹F-¹⁹F coupling) is also a prominent feature in ¹⁹F NMR spectra and can occur over several bonds. wikipedia.org The magnitude of the coupling constants provides valuable information about the through-bond and through-space proximity of fluorine atoms. Additionally, coupling between fluorine and hydrogen atoms (¹⁹F-¹H coupling) is observed, which further aids in structural elucidation. huji.ac.il

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges

| Fluorine-Containing Group | Chemical Shift Range (ppm) relative to CFCl₃ |

| -CF₃ | -50 to -70 |

| -CF₂- | -110 to -130 |

| -CHF- | -140 to -160 |

| -CH₂F | -200 to -220 |

Reference: CFCl₃ at 0 ppm. Note that chemical shift conventions can vary. github.io

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

For complex molecules, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. In such cases, advanced NMR techniques, particularly two-dimensional (2D) NMR, are employed to resolve overlapping signals and establish correlations between different nuclei. bruker.comipb.pt

2D Correlated Spectroscopy (COSY): This experiment reveals correlations between coupled protons, helping to identify adjacent proton groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁹F. This is invaluable for assigning proton signals to their attached carbons or fluorines.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes correlations between protons and heteronuclei over two or three bonds, providing information about the connectivity across the molecule. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is particularly useful for determining stereochemistry. biophysics.org

Solid-State NMR (ssNMR) can be used to study the structure and dynamics of this compound in the solid phase, providing insights into its crystalline packing and conformational properties.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprintingmsu.edulibretexts.orglibretexts.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. msu.edulibretexts.org These techniques are highly sensitive to the types of bonds present and their local environment, providing a unique "fingerprint" for a molecule. libretexts.orgkhanacademy.org

Infrared (IR) Spectroscopic Assignments of Fluorinated Bondslibretexts.orgmsu.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The C-F bond stretching vibrations are particularly prominent in the IR spectra of fluorinated compounds and appear in a characteristic region of the spectrum.

Table 3: General Infrared Absorption Frequencies for C-F Bonds

| Bond | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-F | Stretch | 1000 - 1400 | Strong |

| CF₂ | Symmetric Stretch | ~1200 - 1350 | Strong |

| CF₂ | Asymmetric Stretch | ~1100 - 1200 | Strong |

| CF₃ | Symmetric Stretch | ~1300 - 1400 | Strong |

| CF₃ | Asymmetric Stretch | ~1150 - 1250 | Strong |

Note: These are general ranges and can be influenced by the molecular structure and physical state of the sample.

In addition to the C-F stretching vibrations, other vibrational modes such as C-H stretching (around 2850-3000 cm⁻¹) and various bending vibrations will also be present in the IR spectrum of this compound, providing a complete vibrational profile of the molecule. msu.edu

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a substance. In the study of fluorinated compounds like this compound, Raman spectroscopy can elucidate conformational changes and phase transitions under varying conditions, such as high pressure.

High-pressure Raman spectroscopic studies on similar perfluorinated alkanes, such as perfluorohexane (B1679568) and perfluoroheptane, have revealed pressure-induced phase transitions. nih.gov For instance, perfluorohexane undergoes a liquid-solid transition at 1.6 GPa and a subsequent solid-solid transition at 8.2 GPa. nih.gov These transitions are identified by changes in the Raman spectra, including shifts in the vibrational frequencies (dω/dP) and alterations in peak intensities. The analysis of individual bands and their behavior under pressure indicates that the solid phases can be composed of more than one conformer. nih.gov Specifically, changes in the intensity ratios of certain bands suggest that at high pressures, the molecules tend to adopt a more ordered, all-trans conformation to achieve closer packing, although some gauche defects may persist. nih.gov

The vibrational modes observed in the Raman spectra of fluorinated alkanes correspond to specific molecular motions, such as C-C and C-F stretching, and various bending and torsional modes. The presence of heavy fluorine atoms significantly influences these vibrational frequencies compared to their hydrocarbon counterparts. Detailed analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the unambiguous assignment of the observed vibrational modes. researchgate.net This information is crucial for understanding the structural and dynamic properties of this compound at a molecular level.

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an essential analytical technique for the qualitative and quantitative analysis of a wide range of compounds, including fluorinated substances like this compound. msu.edu The fundamental principle of MS involves the ionization of a sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and finally, the detection of these separated ions. msu.edu

For qualitative analysis, MS provides the molecular weight of the compound from the molecular ion peak (M+). uni-saarland.de The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, serves as a molecular fingerprint that can be used for structural elucidation. uni-saarland.degatech.edu In the case of fluorinated compounds, the fragmentation often involves the cleavage of C-C and C-F bonds. gatech.edu

Quantitative analysis by MS relies on the principle that the intensity of the signal produced by a specific ion is proportional to the concentration of the corresponding analyte in the sample. By using appropriate calibration standards, precise and accurate quantification of this compound in various matrices can be achieved. However, the ionization of fluorinated compounds can sometimes be challenging, and molecular ions may not always be readily observed with standard ionization techniques like electron ionization (EI) and chemical ionization (CI). jeol.com Softer ionization methods, such as field ionization (FI), can be more effective in preserving the molecular ion for accurate molecular weight determination. jeol.com

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool that allows for the precise determination of the mass-to-charge ratio of an ion, typically to four or more decimal places. libretexts.orguni-rostock.de This high mass accuracy is crucial for unambiguously determining the elemental composition of a molecule, including complex fluorinated compounds like this compound. libretexts.orguni-rostock.deyoutube.com

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions stems from the fact that the exact mass of an atom is not an integer value (with the exception of carbon-12). libretexts.org This mass defect is unique for each element. For example, an ion with a nominal mass of 128 could correspond to C8H16O (exact mass 128.12018 amu) or C10H8 (exact mass 128.06264 amu). A low-resolution mass spectrometer would not be able to differentiate between these two species, but an HRMS instrument can easily resolve them. libretexts.org

By measuring the exact mass of the molecular ion of this compound, its molecular formula can be confirmed with a high degree of confidence. This is particularly valuable when analyzing unknown fluorinated compounds or verifying the structure of newly synthesized molecules. uni-rostock.deyoutube.com The high resolving power of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, enables the separation of isobars and provides highly accurate mass measurements, which are essential for reliable formula determination. uni-rostock.de

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Tandem mass spectrometry, also known as MS/MS, is a highly sensitive and selective technique used for the trace analysis of specific compounds in complex mixtures. wikipedia.org It involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.org When coupled with liquid chromatography (LC), LC-MS/MS becomes a powerful tool for the quantification of trace levels of analytes like this compound in various environmental and biological matrices. researchgate.netnih.gov

In a typical LC-MS/MS experiment, the first mass spectrometer (MS1) selects the precursor ion, which is the molecular ion of the target analyte. This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. The resulting product ions are then analyzed by the second mass spectrometer (MS2). wikipedia.org This process, known as selected reaction monitoring (SRM), provides a high degree of specificity because the detection is based on a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. researchgate.net

The use of atmospheric pressure chemical ionization (APCI) as the ionization source in LC-MS/MS has been shown to be effective for the analysis of various neutral fluorinated compounds. nih.gov This technique allows for the sensitive detection and quantification of these compounds at very low concentrations. The development of LC-MS/MS methods often involves the optimization of several parameters, including the chromatographic separation conditions and the MS/MS transitions, to achieve the desired sensitivity and selectivity for the target analyte. researchgate.netwaters.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the comprehensive characterization of complex mixtures containing compounds like this compound. msu.edunih.gov The coupling of a chromatographic technique, such as gas chromatography (GC) or liquid chromatography (LC), with mass spectrometry (MS) provides both separation of the components in a mixture and their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov For fluorinated hydrocarbons like this compound, GC-MS is a particularly suitable analytical method. jeol.comnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

The choice of the GC column is critical for achieving good separation of fluorinated compounds. Semi-polar columns are often effective for this purpose. nih.gov The ionization method also plays a significant role. While electron ionization (EI) is common, it can sometimes lead to extensive fragmentation and the absence of a molecular ion for fluorinated compounds. jeol.com In such cases, chemical ionization (CI) can be a better alternative as it is a softer ionization technique that often yields a more abundant molecular ion, facilitating molecular weight determination. jeol.com For certain applications, derivatization of the analyte may be necessary to improve its volatility or detectability by GC-MS. researchgate.netnih.gov

Below is a table summarizing typical GC-MS parameters for the analysis of fluorinated compounds:

| Parameter | Setting |

| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) oup.com |

| Injection Mode | Splitless oup.com |

| Injection Volume | 1 µL oup.com |

| Injector Temperature | 250°C oup.com |

| Carrier Gas | Helium (1 mL/min) oup.com |

| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 110°C, then 25°C/min to 280°C (hold 5 min) oup.com |

| Ionization Mode | Electron Impact (EI) at 70 eV oup.com |

| MS Ion Source Temp. | 230°C oup.com |

| MS Quadrupole Temp. | 150°C oup.com |

| Transfer Line Temp. | 280°C oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the analysis of a wide array of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. pageplace.detaylorfrancis.com For certain applications involving this compound, particularly in complex matrices or for trace analysis, LC-MS and its tandem version, LC-MS/MS, offer significant advantages. nih.govnih.govnih.gov

The development of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has been a major breakthrough in LC-MS, allowing for the analysis of a broad range of compounds. pageplace.de For neutral fluorinated compounds, APCI has been shown to be a particularly effective ionization method. nih.gov

LC-MS methods provide high sensitivity and selectivity, making them suitable for the determination of trace levels of contaminants in environmental and food samples. researchgate.netnih.govthermofisher.com The chromatographic separation in LC can be tailored by selecting the appropriate column and mobile phase to achieve the desired resolution of the target analyte from other components in the sample. waters.comnih.gov

The following table outlines typical parameters for an LC-MS method:

| Parameter | Setting |

| LC Column | C18 or other suitable reversed-phase column nih.gov |

| Mobile Phase | Acetonitrile/water gradient nih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) researchgate.netnih.gov |

| Vaporizer Temp. | High temperatures (e.g., 450°C) may be required for some fluorinated compounds nih.gov |

| Mass Analyzer | Triple Quadrupole (for MS/MS) or High-Resolution Mass Spectrometer (e.g., Q-TOF) |

| Detection Mode | Selected Reaction Monitoring (SRM) for quantitative analysis researchgate.net |

Specialized Analytical Methods for Fluorinated Compound Research

The analysis of organofluorine compounds, a diverse group of chemicals that includes substances like this compound, often requires specialized analytical techniques due to the unique properties conferred by the carbon-fluorine bond. These methods are crucial for environmental monitoring, materials science, and various research applications.

Particle Induced Gamma-ray Emission (PIGE) Spectroscopy for Total Fluorine

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy stands out as a powerful, non-destructive nuclear reaction analysis technique for the quantification of total fluorine content in various materials. researchgate.netansto.gov.au This method is particularly valuable in the broader field of fluorinated compound research as a rapid screening tool. wikipedia.org

The fundamental principle of PIGE involves bombarding a sample with a beam of high-energy protons, typically in the mega-electronvolt (MeV) range. wikipedia.orgictp.it When the protons interact with the nuclei of fluorine atoms (¹⁹F) in the sample, they excite the nuclei to a higher energy state. ansto.gov.aund.edu The excited nuclei then de-excite almost instantaneously by emitting gamma rays with energies that are characteristic of the fluorine isotope. ictp.itansto.gov.au Specifically, the nuclear reaction ¹⁹F(p, p'γ)¹⁹F produces gamma rays at 110 and 197 keV, which serve as a distinct "fingerprint" for the presence of fluorine. nd.edu The intensity of these emitted gamma rays is directly proportional to the number of fluorine atoms in the sample, allowing for quantitative analysis. researchgate.net

PIGE is frequently employed as a high-throughput screening method for determining the total fluorine concentration in a wide array of samples, including consumer products, environmental samples, and biological tissues. researchgate.netdigitellinc.comnih.gov It has been successfully applied to analyze total fluorine in matrices such as textiles, food packaging, and water. researchgate.netansto.gov.auacs.org The technique is valued for its speed, with analysis times often being just a few minutes per sample, and the fact that it is non-destructive, meaning samples can be preserved for further analysis by other methods. ansto.gov.auclu-in.org

One of the key advantages of PIGE is its ability to measure fluorine in solid materials directly with minimal sample preparation. ansto.gov.au However, a significant consideration is that PIGE measures the total fluorine content and does not, by itself, distinguish between different organofluorine compounds or differentiate between organic and inorganic fluorine. researchgate.netacs.org To address this, sample preparation techniques, such as acidification and solid-phase extraction, can be used to separate inorganic fluoride (B91410) from organofluorine compounds before analysis. acs.org

The development of PIGE has been supported by organizations like the International Atomic Energy Agency (IAEA), which has worked to create reference databases of PIGE cross-sections to improve the accuracy and reliability of analytical results. wikipedia.orgiaea.orgiaea.org

Below is a table summarizing the key aspects of the PIGE technique for total fluorine analysis.

| Feature | Description |

| Technique Type | Nuclear Reaction Analysis (NRA), Ion Beam Analysis (IBA) wikipedia.orgiaea.org |

| Principle | A proton beam excites ¹⁹F nuclei, which emit characteristic gamma rays upon de-excitation. ansto.gov.aund.edu |

| Detected Particle | Gamma-rays (specifically 110 and 197 keV for fluorine) nd.edu |

| Information Obtained | Total fluorine concentration researchgate.netansto.gov.au |

| Key Advantages | Non-destructive, rapid analysis, high throughput, minimal sample preparation for solids ansto.gov.auclu-in.org |

| Limitations | Does not identify specific fluorine compounds; measures total fluorine (organic + inorganic) unless coupled with separation techniques. researchgate.netacs.org |

| Common Applications | Screening consumer products, environmental monitoring, analysis of biological tissues. researchgate.netdigitellinc.comnih.gov |

| Detection Limits | Can reach levels of ~40 µg/g in solid materials and sub-parts-per-billion (ppt) levels in water after extraction. ansto.gov.auacs.org |

Detailed research findings have demonstrated PIGE's utility. For instance, it has been used to map the biodistribution of fluorinated tracers in biological tissues with micrometric spatial resolution. nih.gov In environmental science, a method combining solid-phase extraction with PIGE analysis allows for the rapid screening of drinking water for per- and polyfluoroalkyl substances (PFAS) at levels below 50 parts per trillion (ppt). acs.org

Computational Chemistry and Theoretical Investigations of 1,1,1,2,2,3,3 Heptafluorohexane

Quantum Mechanical Approaches to Molecular Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic environment of molecules like 1,1,1,2,2,3,3-heptafluorohexane. These approaches model the behavior of electrons and nuclei to predict molecular geometries, energies, and other properties with high accuracy.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like heptafluorohexane.

DFT studies on related perfluoroalkanes often employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G* or larger, such as aug-cc-pVTZ, to achieve reliable results for geometries and energies. nih.gov For instance, in studies of perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) (PFO), the B3LYP-D3BJ/6-311G basis set has been used to map out potential energy surfaces. illinois.edu Such calculations for this compound would reveal the distribution of electron density, the nature of chemical bonds (C-C, C-H, C-F), and the relative energies of different conformations. The high electronegativity of the fluorine atoms is expected to lead to significant polarization of the C-F bonds and a complex electrostatic potential surface, which dictates the molecule's reactivity and intermolecular interactions.

The energetics of the molecule, including its heat of formation, can be computed using DFT. Methodologies like the total atomization approach, validated against experimental data for similar compounds, provide a reliable pathway to determine such thermochemical properties. nih.gov

Ab Initio Methods for High-Level Calculations

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)).

For perfluoroalkanes, ab initio calculations, such as LMP2/cc-pVTZ(-f)//HF/6-31G*, have been instrumental in determining conformational energy profiles. acs.org These high-level calculations are crucial for accurately capturing the subtle electronic effects and dispersion forces that govern the stability of different rotational isomers. For this compound, ab initio methods would provide benchmark data for its geometry, vibrational frequencies, and the energy barriers associated with internal rotations, offering a deeper understanding of its dynamic behavior.

Conformational Analysis of Heptafluorohexane

The flexibility of the hexane (B92381) backbone allows for a variety of spatial arrangements, or conformations, resulting from rotation around the C-C single bonds. The presence of bulky and highly electronegative fluorine atoms significantly influences the conformational preferences of fluorinated alkanes.

Theoretical Treatment of Rotational Isomers and Conformational Preferences

Unlike simple alkanes that favor a planar, all-trans conformation, perfluoroalkanes are known to adopt a helical structure due to the steric repulsion between the larger fluorine atoms. wikipedia.org For this compound, with its mix of fluorinated and non-fluorinated carbons, the conformational landscape is expected to be complex.

Theoretical studies on perfluorobutane (n-C4F10) have identified multiple energy minima beyond the simple gauche and anti (trans) conformations seen in butane. These include ortho conformers with dihedral angles around ±90°. acs.org The relative energies of these conformers are sensitive to the level of theory used. For this compound, a similar complexity is anticipated. The rotations around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds would each have distinct potential energy profiles due to the asymmetric substitution. The most stable conformer would likely seek to minimize the steric strain arising from the bulky CF3 and CF2 groups.

A potential energy scan, where the dihedral angles are systematically varied and the energy is calculated at each step, is a common theoretical approach to identify stable conformers and transition states. youtube.com For this compound, this would likely be performed using DFT methods to balance accuracy and computational feasibility.

Energy Surfaces and Barriers to Internal Rotation

The energy surface of a molecule maps its potential energy as a function of its geometric parameters. For this compound, the most important coordinates for conformational changes are the dihedral angles along the carbon backbone.

Computational studies on similar molecules, like 1,1,2-trichloroethane, have shown that the energy differences between conformers can be determined from spectroscopic data combined with theoretical calculations. nih.gov For this compound, the barriers to internal rotation would be influenced by both steric hindrance and electrostatic interactions between the fluorine and hydrogen atoms. The rotation around the C2-C3 bond, flanked by CF2 groups, is expected to have a significantly different rotational barrier compared to the C4-C5 bond in the ethyl group.

The following table illustrates hypothetical relative energies for conformers of a fluorinated butane, which can serve as a model for a segment of the heptafluorohexane chain.

| Conformer | Dihedral Angle (approx.) | Relative Energy (kcal/mol) - Hypothetical |

| anti | 180° | 0.0 |

| gauche | ±60° | 0.5 - 1.5 |

| ortho | ±90° | 0.2 - 1.0 |

| syn | 0° | > 5.0 (Transition State) |

This table is illustrative and based on general findings for perfluoroalkanes; specific values for this compound would require dedicated calculations.

Intermolecular Interactions and Conformational Landscape

The conformation of a molecule can be influenced by its environment, particularly in the liquid phase where intermolecular interactions are significant. For perfluoroalkanes, intermolecular forces are weaker than in their hydrocarbon counterparts, leading to lower boiling points and surface tensions. acs.org

For this compound, the presence of both C-F and C-H bonds allows for the possibility of weak C-H···F-C hydrogen bonds, in addition to dispersion forces. The conformational landscape in the liquid state will be a balance between minimizing intramolecular steric repulsions and optimizing intermolecular interactions. Molecular dynamics (MD) or Monte Carlo (MC) simulations, using force fields parameterized from high-level quantum mechanical calculations, are the standard theoretical tools to investigate these effects. acs.org

The calculated interaction energies for perfluorohexane (B1679568) and n-hexane dimers on a model graphite (B72142) surface highlight the differences in their intermolecular potentials.

| Dimer | Interaction Energy (kcal/mol) |

| n-perfluorohexane | -2.96 rsc.org |

| n-hexane | -2.98 rsc.org |

Reaction Pathway and Transition State Modeling

The computational investigation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of this compound. While specific studies focused exclusively on this compound are not abundant in publicly accessible literature, the methodologies applied to similar hydrofluorocarbons (HFCs) and hydrofluoroethers (HFEs) provide a robust framework for its theoretical analysis. researchgate.net

Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface (PES) of reactions involving fluorinated compounds. researchgate.netnih.gov For a molecule like this compound, a primary reaction of atmospheric interest would be its interaction with hydroxyl (•OH) radicals, a key oxidant in the troposphere. researchgate.net Computational studies on similar HFCs and HFEs have shown that such reactions typically proceed via hydrogen abstraction. researchgate.net

The process of modeling these reaction pathways involves:

Conformational Analysis: Identifying the lowest energy conformers of the reactants (this compound and the •OH radical) is the initial step.

Locating Reactant and Product Complexes: Pre- and post-reaction complexes, which are weakly bound structures, are located on the PES.

Transition State (TS) Searching: Various algorithms are used to find the first-order saddle point on the PES that connects the reactants and products. This structure represents the transition state. youtube.comyoutube.com The structure of a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.comyoutube.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product states. mun.ca

For this compound, hydrogen abstraction can occur from either the propyl chain or the single hydrogen on the fluorinated carbon. The relative energy barriers of these different abstraction channels would determine the primary degradation pathway.

Table 1: Hypothetical Data for a DFT Study on the Reaction of this compound with •OH Radical

| Parameter | Value (kcal/mol) | Description |

| Reactant Complex Energy | -2.5 | Stabilization energy of the pre-reaction complex. |

| Transition State 1 Energy | +5.8 | Activation barrier for H-abstraction from the -CHF- group. |

| Transition State 2 Energy | +3.2 | Activation barrier for H-abstraction from the -CH2- group adjacent to the fluorinated segment. |

| Transition State 3 Energy | +4.5 | Activation barrier for H-abstraction from the terminal -CH3 group. |

| Product Complex Energy | -25.0 | Stabilization energy of the post-reaction complex (radical product + H2O). |

Note: This table is illustrative and does not represent actual experimental or calculated data. It demonstrates the type of information generated from reaction pathway modeling.

The energies obtained from these calculations are crucial for determining reaction kinetics using Transition State Theory (TST). fiveable.me TST postulates a quasi-equilibrium between the reactants and the activated complex (the transition state). fiveable.me The rate constant of the reaction is then related to the Gibbs free energy of activation. youtube.comrsc.org

Molecular Dynamics Simulations in Fluorocarbon Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the bulk properties and dynamic behavior of fluorocarbon systems, including this compound. researchgate.netmit.edu These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into macroscopic properties derived from microscopic interactions.

For a system containing this compound, MD simulations can be used to investigate:

Liquid Structure: The arrangement of molecules in the liquid phase can be characterized by radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from another. Studies on perfluoroalkanes have shown that these molecules can form highly structured layers at liquid-vapor interfaces. researchgate.netsmf.mx

Thermodynamic Properties: Properties such as density, enthalpy of vaporization, and surface tension can be calculated and compared with experimental data to validate the underlying force field. researchgate.netmit.edu

Transport Properties: MD simulations can predict transport properties like viscosity and diffusion coefficients, which are important for industrial applications.

Solvation and Mixture Behavior: The behavior of this compound in mixtures with other compounds, such as water or hydrocarbons, can be explored. This is particularly relevant for understanding its environmental fate and for designing separation processes. nd.edu

A key component of an accurate MD simulation is the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. researchgate.net

Table 2: Typical Parameters in a Force Field for Fluorinated Alkanes

| Parameter Type | Description |

| Bond Stretching | Parameters defining the energy required to stretch or compress a chemical bond. |

| Angle Bending | Parameters defining the energy required to bend the angle between three bonded atoms. |

| Torsional (Dihedral) Angles | Parameters describing the energy barrier for rotation around a chemical bond. |

| Non-bonded Interactions (van der Waals and Electrostatic) | Parameters that describe the interactions between atoms that are not directly bonded. |

Note: This table describes the components of a molecular mechanics force field.

Simulations of perfluoroalkanes have revealed interesting interfacial phenomena, such as the formation of a "freezing layer" at the liquid-vapor interface where molecules align perpendicularly to the surface. researchgate.netsmf.mx This behavior is more pronounced in perfluoroalkanes compared to their hydrocarbon counterparts. researchgate.net

Development and Validation of Computational Models for Fluorinated Compounds

The accuracy of any computational investigation, whether it involves quantum mechanical calculations of reaction pathways or classical molecular dynamics simulations, is highly dependent on the quality of the underlying theoretical model. researchgate.netnih.gov For fluorinated compounds like this compound, the development and validation of these models present unique challenges due to the high electronegativity and polarity of the C-F bond.

Force Field Development: The development of accurate force fields for fluorinated compounds is an active area of research. researchgate.netnih.govbiorxiv.org General force fields like the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS) have been extended to include parameters for fluorinated molecules. researchgate.netvanderbilt.edu The process of developing and validating these force fields typically involves:

Parameter Derivation: Bond, angle, and dihedral parameters are often derived from high-level quantum mechanical calculations on small model compounds. vanderbilt.edu Atomic charges are also determined using quantum mechanical methods to reproduce the electrostatic potential of the molecule. nih.govbiorxiv.org

Validation against Experimental Data: The performance of the force field is then tested by running MD simulations and comparing the calculated properties (e.g., density, enthalpy of vaporization) with experimental data for a range of compounds. vanderbilt.edu For instance, new force fields for perfluoropolyethers have been validated against new experimental vapor pressure and density data. vanderbilt.edu

Refinement: The parameters are iteratively refined to improve the agreement between simulated and experimental properties.

Recent work has focused on improving the description of torsional angles in fluorinated alkanes within the GAFF2 force field, leading to better predictions of molecular geometries and mechanical properties. researchgate.net

Table 3: Example of Force Field Validation Data for a Fluorinated Alkane

| Property | Experimental Value | Simulated Value (GAFF2) | Simulated Value (Improved FF) |

| Liquid Density (g/cm³) | 1.45 | 1.42 | 1.44 |

| Enthalpy of Vaporization (kJ/mol) | 35.2 | 33.8 | 35.0 |

| Surface Tension (mN/m) | 15.8 | 17.5 | 16.1 |

Note: This table is a hypothetical representation of data used to validate a new force field against an existing one and experimental values.

The continuous development and rigorous validation of these computational models are essential for providing reliable predictions of the properties and reactivity of this compound and other fluorinated compounds. nih.govbiorxiv.org

Environmental Transformation and Fate Pathways of 1,1,1,2,2,3,3 Heptafluorohexane

Atmospheric Transformation Mechanisms

The primary sink for many hydrofluorocarbons in the atmosphere is reaction with hydroxyl (OH) radicals. fluorocarbons.org The presence of carbon-hydrogen bonds in the molecule makes it susceptible to this oxidative process, which is a key determinant of its atmospheric lifetime.

Hydroxyl Radical (OH) Reactivity and Rate Coefficients

Specific rate coefficients for the reaction of 1,1,1,2,2,3,3-heptafluorohexane with OH radicals are not available in the published literature. However, for other HFCs, these rate coefficients are a critical parameter for determining their atmospheric lifetime. For instance, HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane), a structurally similar compound, has a reported atmospheric lifetime of 38.9 years, largely dictated by its reaction with OH radicals. researchgate.net The reactivity of HFCs with OH radicals is influenced by the number and location of hydrogen atoms in the molecule. Generally, HFCs with more hydrogen atoms tend to have shorter atmospheric lifetimes.

Table 1: Comparison of Atmospheric Lifetimes for Selected Hydrofluorocarbons

| Compound | Atmospheric Lifetime (years) | Primary Removal Mechanism |

| This compound | Data not available | Expected to be reaction with OH radicals |

| HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane) | 38.9 researchgate.net | Reaction with OH radicals |

| HFC-245fa (1,1,1,3,3-Pentafluoropropane) | 7.7 researchgate.net | Reaction with OH radicals |

| HFC-365mfc (1,1,1,3,3-Pentafluorobutane) | 8.7 researchgate.net | Reaction with OH radicals |

This table is for comparative purposes and highlights the lack of specific data for the target compound.

Products of Atmospheric Oxidation and Subsequent Reactions

While specific oxidation products for this compound are unknown, the atmospheric oxidation of HFCs generally proceeds through a series of reactions following the initial OH radical attack. This process typically leads to the formation of per- and polyfluorinated aldehydes, which can then undergo further oxidation or photolysis to form smaller, more stable compounds such as carbon dioxide, hydrogen fluoride (B91410), and various perfluoroalkyl acids (PFAAs). The extreme persistence of the carbon-fluorine bond suggests that the ultimate degradation products are likely to be highly persistent in the environment. researchgate.net

Aquatic and Terrestrial Transformation Processes

Information regarding the transformation of this compound in aquatic and terrestrial environments is not available. The following sections provide a general overview of the expected behavior based on related compounds.

Abiotic Degradation in Aqueous Environments

Hydrolysis is not anticipated to be a significant degradation process for this compound under typical environmental conditions. The carbon-fluorine bonds are highly stable and resistant to cleavage by water. Research on other perfluorinated compounds has shown them to be extremely resistant to abiotic degradation in aqueous environments. researchgate.net

Biotic Transformation Mechanisms in Environmental Compartments

There is no available data on the biodegradation of this compound. Generally, highly fluorinated compounds are recalcitrant to microbial degradation. researchgate.net The strong carbon-fluorine bonds are not readily broken by microbial enzymes. While some microorganisms have been shown to degrade certain chlorinated hydrocarbons, the high degree of fluorination in this compound makes it a poor candidate for significant biotic transformation under normal environmental conditions. Short-chain PFAAs, which could be potential breakdown products, are known to be highly mobile and persistent in soil and water. researchgate.netnih.gov

Modeling Environmental Transport and Persistence

Atmospheric Transport and Deposition Dynamics

The atmospheric transport of this compound is a key pathway for its distribution on a regional and global scale. Once released into the atmosphere, its movement is governed by meteorological conditions and its inherent chemical properties. Three-dimensional chemical transport models (CTMs), such as GEOS-Chem, are sophisticated tools used to simulate the atmospheric fate of such compounds. researchgate.net These models incorporate detailed atmospheric chemistry and transport processes to predict the concentration and distribution of substances in the atmosphere. researchgate.net

Deposition from the atmosphere, both wet (through precipitation) and dry, is a primary mechanism for removing HFCs to terrestrial and aquatic ecosystems. The efficiency of these deposition processes is influenced by the compound's Henry's Law constant, which describes its partitioning between air and water. epa.gov While a specific Henry's Law constant for this compound is not found in the searched literature, it can be estimated using computational tools like the US EPA's EPISuite. nih.govncsu.edu This parameter is a critical input for models simulating wet deposition. Dynamic models can account for intermittent rainfall, which can significantly affect the air concentration of chemicals with low Henry's law constants. nih.gov

Table 1: Comparison of Atmospheric Lifetimes for Selected Hydrofluorocarbons

| Compound | Formula | Atmospheric Lifetime (years) |

| HFC-32 | CH2F2 | 5.6 |

| HFC-134a | CH2FCF3 | 14.6 |

| HFC-227ea | C3HF7 | 36.5 |

| HFC-236fa | C3H2F6 | 209 |

| This compound | C6H7F7 | Data not available; expected to be on the order of years to decades |

Source: Statistics Canada, 2015 statcan.gc.ca

Partitioning Behavior in Multi-Media Systems

The partitioning of a chemical between different environmental compartments is largely dictated by its partition coefficients:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the chemical's tendency to partition between an organic phase (octanol) and water. A high Kow suggests a tendency to associate with organic matter in soil and sediment and to bioaccumulate.

Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the chemical's tendency to adsorb to organic carbon in soil and sediment. It is a crucial parameter for predicting the mobility of a substance in terrestrial environments. researchgate.net

Specific experimentally determined Kow and Koc values for this compound are not available in the reviewed literature. However, these can be estimated using quantitative structure-property relationship (QSPR) models or through correlations with other properties. dss.go.thresearchgate.net For example, Koc can be estimated from Kow. dss.go.th

The Henry's Law constant also plays a vital role in multimedia partitioning, governing the exchange between water bodies and the atmosphere. wikipedia.orgcopernicus.orgepa.gov A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water to air.

Table 2: Key Physicochemical Properties for Multimedia Fate Modeling of this compound

| Property | Symbol | Importance for Modeling | Estimated/Typical Value for HFCs |

| Octanol-Water Partition Coefficient | Kow | Predicts bioaccumulation potential and partitioning to organic matter. | Data for specific compound not available; can be estimated. |

| Organic Carbon-Water Partition Coefficient | Koc | Determines sorption to soil and sediment, affecting mobility. | Data for specific compound not available; often estimated from Kow. |

| Henry's Law Constant | H | Governs the partitioning between air and water. | Data for specific compound not available; can be estimated. |

| Atmospheric Half-Life | t1/2, atm | Determines persistence in the atmosphere and long-range transport potential. | On the order of years to decades for similar HFCs. |

Advanced Research Applications and Methodological Contributions of 1,1,1,2,2,3,3 Heptafluorohexane

Role in Mechanistic Studies of Fluorination Reactions

Currently, there is a lack of specific studies detailing the use of 1,1,1,2,2,3,3-heptafluorohexane in mechanistic investigations of fluorination reactions. Research in this area tends to focus on more reactive or commercially significant fluorinating agents and fluoro-compounds.

Development of New Synthetic Reagents or Intermediates

The role of this compound as a precursor for new synthetic reagents or as a key intermediate in complex syntheses is not prominently featured in available chemical literature. Synthetic pathways in organofluorine chemistry often utilize more functionalized or reactive starting materials.

Use as a Model Compound in Theoretical Chemistry Investigations

Theoretical and computational studies provide valuable insights into the structure, bonding, and reactivity of organofluorine compounds. However, specific theoretical investigations focusing on this compound as a model compound are not readily found in the scientific literature. Such studies often select molecules with higher symmetry or specific electronic features to probe fundamental interactions.

Methodological Advancements in Fluorocarbon Research and Analysis

Methodological advancements in the analysis of fluorocarbons, such as gas chromatography-mass spectrometry (GC/MS), are broadly applicable to a wide range of compounds. nih.gov While these techniques can be used to analyze this compound, there is no indication in the available literature that this specific compound has been central to the development of new analytical methodologies. The analysis of hydrofluoroalkanes (HFAs) is a field of interest, particularly in applications like medical inhalers, but these studies typically focus on more commonly used HFAs. nih.govresearchgate.netscielo.brnih.govnih.govnih.gov

Physicochemical Properties of this compound

While extensive research applications are not documented, the fundamental physicochemical properties of this compound have been predicted and are available in chemical databases.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7F7 | nih.gov |

| Molecular Weight | 212.11 g/mol | nih.gov |

| XLogP3-AA | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 212.043644 g/mol | nih.gov |

| Monoisotopic Mass | 212.043644 g/mol | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 243 | nih.gov |

| Isotope Atom Count | 0 | nih.gov |

| Defined Atom Stereocenter Count | 0 | nih.gov |

| Undefined Atom Stereocenter Count | 1 | nih.gov |

| Defined Bond Stereocenter Count | 0 | nih.gov |

| Undefined Bond Stereocenter Count | 0 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane |

Q & A

Basic: What are the established synthetic routes for 1,1,1,2,2,3,3-Heptafluorohexane, and how can reaction conditions be optimized for high-purity yields?

Answer:

The primary synthesis method involves hydrofluorination of hexane using hydrogen fluoride (HF) under controlled conditions to achieve selective fluorination . Key optimization parameters include:

- Temperature : Maintaining sub-100°C to prevent side reactions (e.g., over-fluorination).

- Catalyst selection : Use of Lewis acid catalysts (e.g., SbF₅) to enhance regioselectivity.

- Purification : Distillation at 64–65°C (boiling point) to isolate the compound from impurities like unreacted hexane or higher fluorinated byproducts .

Alternative methods, such as electrochemical fluorination, are less common due to lower selectivity .

Basic: How do researchers characterize the physicochemical properties of this compound, and what instrumentation is critical for validation?

Answer:

Key properties include:

- Density : 1.26 g/cm³ at 25°C, measured via pycnometry or oscillating U-tube densitometers .

- Thermal stability : Assessed using thermogravimetric analysis (TGA) to detect decomposition >200°C .

- Purity : Validated via gas chromatography (GC) with mass spectrometry (GC-MS) to detect trace impurities (e.g., residual HF or fluorinated isomers) .

Nuclear magnetic resonance (¹⁹F NMR) is critical for confirming the fluorination pattern and structural integrity .

Advanced: What experimental approaches are used to analyze the thermal decomposition pathways of this compound under high-temperature conditions?

Answer:

Thermal decomposition studies employ:

- TGA-DSC : To identify decomposition onset temperatures (reported >200°C) and enthalpy changes .

- GC-MS/Fourier-transform infrared spectroscopy (FTIR) : To detect gaseous byproducts (e.g., HF, perfluorocarbons) .

- Quantum mechanical calculations : Density functional theory (DFT) models predict bond dissociation energies, revealing preferential C-F vs. C-C bond cleavage .

Contradictions in reported decomposition temperatures (e.g., 200°C vs. 250°C) may arise from impurities or varying experimental setups, necessitating standardized protocols .

Advanced: How does this compound perform as a solvent in precision electronic cleaning applications, and what material compatibility challenges exist?

Answer:

Its low surface tension (18–20 mN/m) and non-corrosivity make it ideal for removing flux residues from microelectronics . Compatibility testing involves:

- Swelling tests : Exposure of polymers (e.g., PTFE, polyimide) to the solvent under controlled conditions to assess dimensional stability.

- Ionic contamination analysis : Post-cleaning residue quantification via ion chromatography .

Challenges include interactions with silicones or low-molecular-weight plastics, requiring pre-screening for industrial applications .

Safety: What are the critical safety protocols for handling this compound in laboratory settings, and how should waste be managed?

Answer:

- Ventilation : Use fume hoods to prevent vapor accumulation (TLV-TWA: 200 ppm) .

- PPE : Nitrile gloves and goggles to avoid dermal/ocular exposure .

- Waste management : Collect in fluoropolymer-lined containers; incinerate at >1100°C with HF scrubbers to neutralize toxic byproducts .

Contradictory toxicity reports (low acute toxicity vs. chronic exposure risks) necessitate adherence to ALARA principles .

Environmental Impact: What methodologies are used to assess the environmental persistence and degradation pathways of this compound?

Answer:

- Atmospheric lifetime : Measured via hydroxyl radical (OH•) reaction kinetics in smog chambers; estimated half-life >5 years due to high C-F bond stability .

- Aquatic degradation : Hydrolysis studies at varying pH levels show negligible breakdown, suggesting bioaccumulation potential .

- Microbial degradation : Anaerobic incubations with soil/water samples to identify defluorinating bacteria (limited success reported) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.